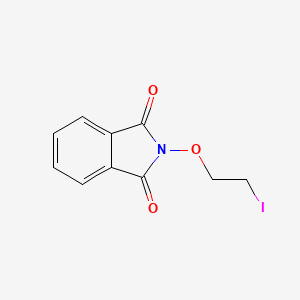

2-(2-Iodoethoxy)isoindoline-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8INO3 |

|---|---|

Molecular Weight |

317.08 g/mol |

IUPAC Name |

2-(2-iodoethoxy)isoindole-1,3-dione |

InChI |

InChI=1S/C10H8INO3/c11-5-6-15-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2 |

InChI Key |

ZIFKIXSFNYVRIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCI |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Iodoethoxy Isoindoline 1,3 Dione

Synthesis of the 2-Iodoethoxy Moiety

Halogen Exchange Reactions (Finkelstein-type reactions)

The Finkelstein reaction is a powerful and widely used Sₙ2 reaction for synthesizing alkyl iodides from alkyl chlorides or bromides. wikipedia.org This equilibrium-driven reaction is typically pushed toward the desired product by exploiting Le Châtelier's principle. wikipedia.orgiitk.ac.in This is achieved by using a solvent in which the iodide salt reactant (e.g., sodium iodide) is soluble, while the resulting chloride or bromide salt (e.g., NaCl or NaBr) is not, causing it to precipitate out of the solution. wikipedia.org

For the synthesis of 2-(2-Iodoethoxy)isoindoline-1,3-dione, the required precursor would be 2-(2-bromoethoxy)isoindoline-1,3-dione or its chloro-analogue. The bromo-derivative is readily synthesized and commercially available. The reaction involves treating this precursor with an excess of sodium iodide in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). iitk.ac.in The low solubility of sodium bromide in acetone drives the reaction to completion, affording the target iodo-compound in high yield. wikipedia.org

Table 3: Finkelstein Reaction for this compound

| Starting Material | Reagent | Solvent | Driving Force |

|---|

Convergent and Linear Synthesis Pathways for this compound

Sequential Functional Group Interconversions

The synthesis of this compound is a classic example of a linear synthesis . The process involves a series of sequential functional group interconversions starting from simple, commercially available materials.

A typical linear pathway is as follows:

Step 1: Formation of the Phthalimide (B116566) Ring. Phthalic anhydride (B1165640) is reacted with 2-aminoethanol. This reaction is typically performed by heating the two reagents in a solvent like toluene (B28343) with a Dean-Stark apparatus to remove the water formed during the imide ring closure. This step yields the key intermediate, 2-(2-hydroxyethoxy)isoindoline-1,3-dione.

Step 2: Functional Group Interconversion (FGI). The hydroxyl group of the intermediate is converted to an iodide. This can be achieved via one of the iodination methods described above (e.g., using PPh₃/I₂) or through a two-step FGI:

a) Bromination: The alcohol is first converted to the more stable bromo-derivative, 2-(2-bromoethoxy)isoindoline-1,3-dione, using a standard brominating agent like PBr₃ or CBr₄/PPh₃.

b) Halogen Exchange: The resulting bromide is then subjected to a Finkelstein reaction with sodium iodide in acetone to yield the final product, this compound.

Due to the relatively simple structure of the target molecule, a convergent approach is not common. Conceptually, one could imagine a convergent pathway where the phthalimide anion (prepared from potassium phthalimide) is coupled with a pre-functionalized two-carbon electrophile, such as 1-bromo-2-iodoethane (B1265497). However, the linear pathway is generally more practical and efficient for this particular target.

One-Pot and Multi-Component Strategies

The synthesis of this compound through direct one-pot or multi-component reactions from simple precursors is not extensively documented in current chemical literature. The predominant route to this compound involves a two-step synthesis, beginning with the formation of the precursor N-(2-hydroxyethyl)phthalimide, followed by a subsequent iodination reaction.

However, the principles of one-pot synthesis are often applied to the efficient production of the key intermediate, N-(2-hydroxyethyl)phthalimide. This approach involves the direct reaction of phthalic anhydride with 2-aminoethanol (ethanolamine). This condensation reaction is typically carried out in a single vessel, often with heating, and can be performed with or without a solvent. When a solvent is used, options include dimethylformamide (DMF) or glacial acetic acid to facilitate the reaction and subsequent workup. sphinxsai.combu.edu.eg The reaction proceeds via the initial formation of a phthalamic acid intermediate, which then undergoes intramolecular cyclization upon heating to form the stable imide ring.

A study detailed the preparation of N-(2-hydroxyethyl)phthalimide by reacting phthalic anhydride with ethanolamine (B43304) in DMF at 130°C, resulting in an 80% yield of the desired product after recrystallization. bu.edu.eg Another common procedure involves refluxing phthalic anhydride and an amino acid (in this case, an amino alcohol could be conceptually substituted) in glacial acetic acid for several hours. sphinxsai.com These methods exemplify a streamlined, one-pot approach to the N-substituted phthalimide precursor.

The table below summarizes typical conditions for the one-pot synthesis of the precursor, N-(2-hydroxyethyl)phthalimide.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Yield (%) |

| Phthalic Anhydride | Ethanolamine | Dimethylformamide (DMF) | 130°C | Not Specified | 80 |

| Phthalic Anhydride | Amino Acid (e.g., Glycine) | Glacial Acetic Acid | Reflux | 2 hours | Not Specified |

| Phthalic Acid | Amino Acid (e.g., Glycine) | Glacial Acetic Acid | 170-180°C | 4 hours | Not Specified |

While a direct multi-component reaction for this compound remains to be developed, the broader field of phthalimide synthesis has seen significant advances in such strategies. For instance, palladium-catalyzed three-component reactions involving an ortho-dihaloarene, an amine, and carbon monoxide have been reported for the synthesis of various N-substituted phthalimides. rsc.org Conceptually, if 2-iodoethanolamine were a stable and available reactant, it could potentially be utilized in such a multi-component system to afford the target compound directly, though this has not been demonstrated.

Another innovative approach involves the ultrasound-promoted one-pot multicomponent synthesis of substituted phthalimides from complex starting materials, highlighting the ongoing efforts to create diverse phthalimide structures through efficient, tandem processes. hhu.de These advanced strategies, while not yet applied to this compound, indicate a promising direction for future synthetic research that could lead to more direct and atom-economical routes to this and related compounds.

Mechanistic Investigations of Reactions Involving 2 2 Iodoethoxy Isoindoline 1,3 Dione

Nucleophilic Substitution Mechanisms at the Iodine-Bearing Carbon Center

The carbon atom bonded to the iodine in 2-(2-Iodoethoxy)isoindoline-1,3-dione is a primary alkyl carbon. This structural feature is a key determinant in the preferred pathway for nucleophilic substitution reactions. The two principal mechanisms for such reactions are the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways.

SN1 Pathway Analysis

The SN1 mechanism is a stepwise process that involves the formation of a carbocation intermediate as the rate-determining step. nih.govnih.gov For this compound, the SN1 pathway would necessitate the departure of the iodide leaving group to form a primary carbocation.

Primary carbocations are notoriously unstable due to the lack of stabilizing alkyl groups. The stability of carbocations follows the trend: tertiary > secondary > primary. Consequently, reactions that would proceed through a primary carbocation are generally disfavored. mdpi.com While the adjacent oxygen atom could potentially stabilize the carbocation through resonance, the formation of a primary carbocation remains a high-energy process. Therefore, the SN1 pathway is considered highly unlikely for this compound under typical nucleophilic substitution conditions.

Table 1: General Characteristics of the SN1 Pathway

| Feature | Description | Relevance to this compound |

| Rate Law | Rate = k[Substrate] | The rate would be independent of the nucleophile concentration. |

| Mechanism | Stepwise, involves a carbocation intermediate | Formation of an unstable primary carbocation is energetically unfavorable. |

| Substrate | Favored for tertiary > secondary substrates | The substrate is primary, making this pathway highly disfavored. mdpi.com |

| Solvent | Favored by polar protic solvents | While a polar protic solvent could be used, it is unlikely to promote the formation of a primary carbocation. mdpi.comrsc.org |

| Stereochemistry | Racemization | Not applicable as the carbon center is not chiral. |

SN2 Pathway Analysis

The SN2 mechanism is a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. nih.govnih.gov This mechanism avoids the formation of a high-energy carbocation intermediate. For this compound, the iodine-bearing carbon is a primary center, which is sterically unhindered and thus highly susceptible to backside attack by a nucleophile.

The SN2 pathway is strongly favored for primary alkyl halides. mdpi.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. The transition state involves a pentacoordinate carbon atom, and the reaction proceeds with an inversion of stereochemistry, although this is not observable for the achiral carbon center in this specific molecule.

Table 2: General Characteristics of the SN2 Pathway

| Feature | Description | Relevance to this compound |

| Rate Law | Rate = k[Substrate][Nucleophile] | The reaction rate is expected to be proportional to the concentration of both reactants. |

| Mechanism | Concerted, single-step | This avoids the formation of an unstable primary carbocation. nih.gov |

| Substrate | Favored for primary > secondary substrates | The primary nature of the substrate strongly favors the SN2 mechanism. mdpi.combohrium.com |

| Solvent | Favored by polar aprotic solvents | Solvents like acetone (B3395972) or DMF would be suitable for promoting this pathway. mdpi.comrsc.org |

| Stereochemistry | Inversion of configuration | Not applicable as the carbon center is not chiral. |

Influence of Leaving Group Ability on Reaction Kinetics

The rate of both SN1 and SN2 reactions is significantly influenced by the ability of the leaving group to depart. A good leaving group is a species that is stable on its own, typically the conjugate base of a strong acid. researchgate.net In the case of this compound, the leaving group is an iodide ion (I⁻).

Iodide is considered an excellent leaving group in nucleophilic substitution reactions. This is due to the high acidity of its conjugate acid, hydroiodic acid (HI, pKa ≈ -10), and the large size of the iodide ion, which allows for the distribution of the negative charge, leading to high stability. japsonline.com The high reactivity of iodide as a leaving group facilitates the SN2 reaction at the primary carbon center.

Table 3: Comparison of Leaving Group Abilities

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Reactivity in SN2 Reactions |

| I⁻ | HI | -10 | Excellent |

| Br⁻ | HBr | -9 | Good |

| Cl⁻ | HCl | -7 | Moderate |

| F⁻ | HF | 3.2 | Poor |

The data in Table 3 illustrates the superior leaving group ability of iodide compared to other halides, which directly translates to faster reaction kinetics for nucleophilic substitution at the iodine-bearing carbon of this compound. japsonline.com

Reactivity of the Phthalimide (B116566) Nitrogen

The phthalimide moiety in this compound also possesses distinct reactive characteristics, primarily centered around the nitrogen atom and the adjacent carbonyl groups.

Acid-Base Properties and Anion Formation

In the parent phthalimide molecule, the proton attached to the nitrogen is notably acidic (pKa ≈ 8.3) due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base through resonance. nih.gov However, in this compound, the nitrogen atom is alkylated, and therefore, it does not possess an acidic proton. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl groups, significantly reducing its basicity and nucleophilicity.

While the nitrogen atom itself is not basic, the phthalimide group as a whole can be cleaved under certain conditions, such as hydrazinolysis (the Ing-Manske procedure) or acidic/basic hydrolysis, to liberate the corresponding primary amine.

Electrophilic Character and Susceptibility to Nucleophilic Attack

The nitrogen atom in the phthalimide ring is not electrophilic. Instead, the electrophilic centers of the phthalimide group are the carbonyl carbons. These carbons are susceptible to attack by strong nucleophiles. This reactivity is fundamental to the use of phthalimides as protecting groups for primary amines. For instance, the Gabriel synthesis utilizes the nucleophilic phthalimide anion to displace a halide from an alkyl halide, followed by deprotection to yield the primary amine. nih.gov

In the context of this compound, the primary site of nucleophilic attack will be the iodine-bearing carbon due to the excellent leaving group ability of iodide and the primary nature of the carbon. The carbonyl carbons of the phthalimide ring would require harsher conditions or stronger nucleophiles to react. The electron-withdrawing nature of the phthalimide group can also influence the reactivity of the ethoxy chain through inductive effects.

Potential for Radical Reactions Involving the C-I Bond

The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, with a typical bond dissociation energy (BDE) of around 234 kJ/mol. wyzant.com This relatively low BDE makes the C-I bond susceptible to homolytic cleavage, a process where the bond breaks and each fragment retains one of the bonding electrons, resulting in the formation of two radicals. wikipedia.org This process can be initiated by the input of energy in the form of heat or, more commonly, ultraviolet (UV) light. wikipedia.orglibretexts.org

In the case of this compound, the C-I bond can be expected to be the most reactive site for radical generation. Homolytic cleavage of this bond would lead to the formation of an ethyl radical attached to the isoindoline-1,3-dione moiety and an iodine radical. The general scheme for this free-radical halogenation process involves three key steps: initiation, propagation, and termination. libretexts.org

Initiation: This step involves the homolytic cleavage of the C-I bond to generate the initial radicals. This can be achieved by photolysis.

Propagation: The generated ethyl radical can then participate in a series of chain reactions. For instance, it could abstract a hydrogen atom from a suitable donor molecule.

Termination: The radical chain reaction is terminated when two radicals combine to form a stable, non-radical product.

The direct free-radical iodination of aliphatic hydrocarbons with molecular iodine is generally an endothermic process. byjus.com However, the reverse reaction, the reduction of the alkyl iodide by the hydrogen iodide formed, can be significant. byjus.com For more complex molecules like this compound, the stability of the resulting carbon-centered radical would play a crucial role in the feasibility of such reactions. The presence of the isoindoline-1,3-dione group may influence the stability of the radical intermediate.

Recent advancements have shown that iodoperfluoroalkylation of double bonds can be initiated by homolytic C-I bond cleavage using radical initiators or UV irradiation. nih.gov Furthermore, photocatalytic methods using visible light have emerged as a milder alternative for generating radicals from alkyl iodides. nih.gov These methods often involve the formation of an electron donor-acceptor (EDA) complex which, upon irradiation, facilitates homolytic bond cleavage. nih.gov While these studies focus on perfluoroalkyl iodides, the underlying principles of C-I bond activation are broadly applicable.

Mechanistic Studies of Enzymatic Dehalogenation (Contextual Relevance of Haloalkane Dehalogenases)

Haloalkane dehalogenases (HLDs) are a family of microbial enzymes (EC 3.8.1.5) that catalyze the cleavage of carbon-halogen bonds in a variety of halogenated compounds. portlandpress.comwikipedia.org These enzymes belong to the α/β-hydrolase superfamily and convert haloalkanes to their corresponding alcohols, halide ions, and protons through a hydrolytic mechanism. muni.cz The reaction does not require any cofactors, only water. muni.cznih.gov Given the presence of a C-I bond in this compound, it is pertinent to discuss the potential for its enzymatic dehalogenation by HLDs, even in the absence of direct experimental data for this specific substrate.

The catalytic mechanism of HLDs proceeds via a nucleophilic substitution (SN2) reaction. muni.cz The active site of these enzymes is typically buried in a hydrophobic cavity and contains a catalytic pentad of amino acid residues. wikipedia.org The reaction is initiated by the nucleophilic attack of an aspartate residue on the carbon atom bearing the halogen, leading to the formation of a covalent alkyl-enzyme intermediate and the displacement of the halide ion. core.ac.uk This is followed by the hydrolysis of the ester intermediate by a water molecule activated by a histidine residue, which regenerates the free enzyme and releases the alcohol product. wikipedia.org

The substrate specificity of HLDs is broad, encompassing a wide range of chlorinated, brominated, and iodinated alkanes, alkenes, cycloalkanes, alcohols, and ethers. portlandpress.comoup.com Notably, some HLDs have been shown to act on substrates containing ether linkages. oup.com The binding affinity and catalytic efficiency of HLDs are influenced by factors such as the hydrophobicity, size, and shape of the substrate molecule. nih.gov For instance, a study on the haloalkane dehalogenase LinB from Sphingomonas paucimobilis UT26 revealed that the binding affinity increases with substrate size up to a certain point before decreasing. nih.gov

The structure of this compound, with its iodo-substituent on an ethyl group attached to an ether oxygen and a bulky isoindoline-1,3-dione moiety, presents an interesting case for potential HLD activity. While the bulky phthalimide group might pose a steric hindrance for entry into the active site of some HLDs, the broad substrate specificity of this enzyme family suggests that some members might be capable of accommodating such a molecule. muni.cznih.gov For example, some HLDs have been shown to convert bulky substrates. nih.gov

To illustrate the range of activities of haloalkane dehalogenases, the following table presents kinetic data for the enzyme DhaA with various substrates.

| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| 1,2-Dichloroethane | 1.0 | 0.04 | 40 |

| 1,3-Dibromopropane | Data not available | Data not available | Data not available |

Table 1: Kinetic parameters of DhaA with selected substrates. Data is illustrative of the enzyme's activity profile. muni.cznih.gov

Another example is the LinB enzyme, which has been tested against a wide array of halogenated compounds.

| Substrate | K_m (mM) | k_cat (s⁻¹) |

| 1-Chlorohexane | Data not available | Data not available |

| 1-Iodobutane | 0.1 | 3.2 |

| 1,2-Dibromoethane | 0.5 | 5.0 |

Table 2: Steady-state kinetic constants for LinB with selected substrates. nih.govnih.gov

Given the data, it is plausible that certain haloalkane dehalogenases could catalyze the deiodination of this compound to produce 2-(2-Hydroxyethoxy)isoindoline-1,3-dione. However, experimental verification is necessary to confirm this hypothesis and to determine the kinetic parameters of such a reaction.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms and their connectivity.

¹H NMR Spectroscopy for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy of 2-(2-Iodoethoxy)isoindoline-1,3-dione is instrumental in identifying the different types of protons and their neighboring atoms. The spectrum is expected to show distinct signals for the aromatic protons of the phthalimide (B116566) group and the aliphatic protons of the iodoethoxy chain.

The four aromatic protons on the phthalimide ring typically appear as two multiplets in the downfield region, generally between δ 7.7 and 8.0 ppm, due to the deshielding effect of the adjacent carbonyl groups. rsc.orgrsc.org The protons of the ethoxy chain will be observed further upfield. The methylene (B1212753) group attached to the nitrogen atom (N-CH₂) is expected to resonate as a triplet, while the methylene group attached to the iodine atom (I-CH₂) will also appear as a triplet. The coupling between these two adjacent methylene groups would result in this triplet-of-triplets pattern.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | m | 2H | Ar-H |

| ~7.7-7.8 | m | 2H | Ar-H |

| ~4.1-4.3 | t | 2H | N-CH₂ |

| ~3.3-3.5 | t | 2H | I-CH₂ |

Note: The chemical shifts are approximate and based on analogous structures. 'm' denotes a multiplet and 't' denotes a triplet.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum.

The carbonyl carbons of the phthalimide group are the most deshielded and are expected to appear at approximately δ 167-168 ppm. rsc.org The aromatic carbons of the benzene (B151609) ring will resonate in the region of δ 123-134 ppm. researchgate.net The aliphatic carbons of the iodoethoxy chain will be found at higher field strengths. The carbon attached to the nitrogen (N-CH₂) is anticipated to be around δ 38-40 ppm, while the carbon bonded to the highly electronegative iodine atom (I-CH₂) will be significantly shifted upfield, likely appearing in the range of δ 0-10 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| ~167.5 | C=O |

| ~134.0 | Ar-C |

| ~132.0 | Ar-C (quaternary) |

| ~123.5 | Ar-CH |

| ~39.0 | N-CH₂ |

| ~5.0 | I-CH₂ |

Note: The chemical shifts are approximate and based on analogous structures.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be observed between the signals of the N-CH₂ and I-CH₂ protons, confirming their adjacent positions in the ethoxy chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the definitive assignment of the ¹³C signals for the N-CH₂ and I-CH₂ groups by correlating them with their corresponding proton signals. The aromatic CH carbons would also be correlated with their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons. For instance, the N-CH₂ protons would show a correlation to the carbonyl carbons (C=O) and the quaternary aromatic carbons of the phthalimide ring, confirming the attachment of the ethoxy chain to the nitrogen atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be dominated by the characteristic absorption bands of the phthalimide group. The most prominent features would be the strong, sharp peaks corresponding to the carbonyl (C=O) stretching vibrations. Due to the cyclic nature of the imide, two distinct carbonyl bands are expected: an asymmetric stretching band around 1770-1780 cm⁻¹ and a symmetric stretching band around 1700-1710 cm⁻¹. Other significant absorptions would include C-N stretching and aromatic C-H and C=C stretching vibrations. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~1775 | Strong | C=O asymmetric stretch |

| ~1705 | Strong | C=O symmetric stretch |

| ~1600, ~1470 | Medium | Aromatic C=C stretch |

| ~1400 | Medium | C-N stretch |

| ~1100 | Medium | C-O stretch |

| <600 | Medium-Weak | C-I stretch |

Note: The frequencies are approximate and based on typical values for phthalimide derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₀H₈INO₄), the expected exact mass can be calculated.

Table 4: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 317.9622 |

| [M+Na]⁺ | 339.9441 |

Note: These are calculated values for the specified molecular formula.

The fragmentation of N-substituted phthalimides in the mass spectrometer often involves the cleavage of the bond between the nitrogen and the substituent. A major fragment ion observed would likely correspond to the phthalimide moiety or related structures.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is instrumental in the identification and structural elucidation of "this compound."

In a typical LC-MS analysis, the compound is first separated from any impurities on an HPLC column. The eluent is then introduced into the mass spectrometer, where the molecules are ionized. Electrospray ionization (ESI) is a commonly used soft ionization technique for N-substituted phthalimide derivatives, typically resulting in the formation of a protonated molecular ion [M+H]⁺ in positive ion mode. xml-journal.net

The mass spectrum of "this compound" would be expected to show a prominent molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of its elemental composition.

Fragmentation Analysis:

Tandem mass spectrometry (MS/MS) experiments are conducted to study the fragmentation pathways of the parent ion, providing valuable structural information. While specific fragmentation data for "this compound" is not extensively reported, the fragmentation of N-substituted phthalimides generally follows predictable patterns. xml-journal.net

Key expected fragmentation pathways for "this compound" would likely involve:

Cleavage of the ether bond: This would lead to the formation of characteristic fragment ions.

Loss of the iodoethyl group: A significant fragmentation pathway would be the cleavage of the N-CH₂ bond, resulting in a fragment corresponding to the phthalimide group.

Phthalimide-related fragments: The phthalimide moiety itself can undergo fragmentation, often involving the loss of carbon monoxide (CO) molecules. xml-journal.net Studies on related phthalate (B1215562) metabolites have shown the formation of a characteristic deprotonated o-phthalic anhydride (B1165640) ion at m/z 147.0088 in negative ion mode. nih.gov

A proposed fragmentation could also involve the loss of the entire iodoethoxy side chain, leading to a protonated phthalimide fragment. The presence of the iodine atom would also give rise to a characteristic isotopic pattern in the mass spectrum.

Table 1: Predicted LC-MS Data for this compound

| Parameter | Predicted Value/Characteristic |

| Molecular Formula | C₁₀H₈INO₃ |

| Molecular Weight | 317.08 g/mol |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Parent Ion [M+H]⁺ | m/z 318.96 |

| Key Fragment Ions | Fragments corresponding to the loss of the iodoethyl group, cleavage of the ether bond, and phthalimide-related fragments. |

This table is based on theoretical calculations and known fragmentation patterns of similar compounds.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental for both the purification of "this compound" after its synthesis and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile and thermally sensitive compounds like N-substituted phthalimides. tcichemicals.comtcichemicals.com It offers high resolution, sensitivity, and reproducibility.

For the purity assessment of "this compound," a reversed-phase HPLC method is typically employed. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase.

Typical HPLC Conditions:

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice. sielc.com

Mobile Phase: A gradient elution is often used to achieve optimal separation. This typically involves a mixture of an aqueous component (like water with a small amount of acid, e.g., 0.1% phosphoric acid or formic acid) and an organic solvent (like acetonitrile (B52724) or methanol). sielc.com The gradient would start with a higher proportion of the aqueous phase, gradually increasing the organic phase concentration to elute the compound of interest and any less polar impurities.

Detection: UV detection is suitable for phthalimide derivatives due to the presence of the aromatic ring. The detection wavelength is usually set at a λmax of the compound, which for phthalimides is typically in the range of 220-300 nm. d-nb.info

Purity Determination: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a high-purity sample, a single, sharp, and symmetrical peak should be observed. Many commercially available N-substituted phthalimides are reported with purities greater than 99.0% as determined by HPLC. tcichemicals.comtcichemicals.com

Table 2: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A to 30% A over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development.

Gas Chromatography (GC)

Gas Chromatography (GC) can be used for the analysis of volatile and thermally stable compounds. However, the analysis of phthalimide derivatives by GC can be challenging due to their relatively high boiling points and potential for thermal degradation. nih.gov For instance, the fungicide folpet, a phthalimide derivative, is known to degrade to phthalimide in the hot GC injector. nih.gov

Despite these challenges, GC methods have been developed for some phthalimide derivatives. nih.gov For "this compound," a high-temperature capillary column with a non-polar stationary phase (e.g., 5% phenyl methyl siloxane) would likely be required. nih.gov A temperature program would be necessary to elute the compound.

When coupled with a mass spectrometer (GC-MS), this technique can provide both retention time and mass spectral data for identification and purity assessment. However, care must be taken to interpret the results, as thermal degradation products might be observed. The use of a cool on-column injection technique could potentially minimize thermal decomposition.

Table 3: General GC-MS Parameters for Phthalimide Derivatives

| Parameter | Condition |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C (potential for degradation) |

| Oven Program | Initial temp 80°C, ramp to 280°C |

| Detector | Mass Spectrometer (MS) |

These parameters are based on methods for related compounds and may need optimization.

Column Chromatography (e.g., silica (B1680970) gel)

Column chromatography is a fundamental and widely used technique for the purification of synthetic compounds on a preparative scale. For N-substituted phthalimides, silica gel is the most common stationary phase. rsc.orgrsc.orgcaltech.eduescholarship.org The slightly acidic nature of silica gel is generally well-tolerated by these compounds. rochester.edu

The purification process involves dissolving the crude reaction mixture in a minimum amount of solvent and loading it onto the top of a silica gel column. A suitable eluent (mobile phase) is then passed through the column. The choice of eluent is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC).

Common solvent systems for the purification of N-substituted phthalimides include mixtures of a non-polar solvent like hexane (B92381) or petroleum ether with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. rsc.orgcaltech.edu The polarity of the eluent is gradually increased to elute compounds with increasing polarity.

For "this compound," a gradient of ethyl acetate in hexane would likely be an effective eluent system for its separation from less polar starting materials and more polar by-products. The fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and evaporated to yield the purified compound.

Table 4: Typical Column Chromatography Systems for N-Substituted Phthalimides

| Stationary Phase | Eluent System (Gradient) |

| Silica Gel (60 Å, 70-230 mesh) | Hexane / Ethyl Acetate |

| Silica Gel (60 Å, 70-230 mesh) | Petroleum Ether / Ethyl Acetate |

| Silica Gel (60 Å, 70-230 mesh) | Dichloromethane / Methanol |

The optimal eluent system must be determined empirically for each synthesis.

Elemental Analysis

Elemental analysis is a cornerstone technique for confirming the elemental composition of a pure chemical compound. It determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). For a halogenated compound like "this compound," the analysis would also include iodine (I).

Table 5: Theoretical Elemental Analysis Data for C₁₀H₈INO₃

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 37.88 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 2.54 |

| Iodine | I | 126.90 | 1 | 126.90 | 40.02 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 4.42 |

| Oxygen | O | 15.999 | 3 | 47.997 | 15.14 |

| Total | 317.08 | 100.00 |

This table presents the theoretical values against which experimental results would be compared.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Reaction Mechanism Elucidation

There is currently no published research detailing the quantum chemical calculations for the reaction mechanisms involving 2-(2-Iodoethoxy)isoindoline-1,3-dione.

Transition State Characterization

Information regarding the transition state characterization for reactions of this compound is not available in the scientific literature.

Energy Barrier Calculations

Calculations of the energy barriers for reactions involving this compound have not been reported in the reviewed literature.

Molecular Orbital Theory and Symmetry Analysis

A specific analysis of this compound using molecular orbital theory and symmetry analysis has not been found in the available scientific literature.

Molecular Modeling and Simulation

Dedicated molecular modeling and simulation studies for this compound are not present in the current body of scientific research.

Conformational Analysis

Specific conformational analysis of this compound has not been documented in published studies.

Docking Studies

While docking studies have been performed on various isoindoline-1,3-dione derivatives to assess their binding to biological targets, no such studies have been found that specifically focus on the interactions of this compound with defined targets.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. These calculations provide fundamental information about molecular orbitals, charge distribution, and spectroscopic properties. For derivatives of isoindoline-1,3-dione, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311+G**, have been successfully employed to elucidate their electronic nature. researchgate.net

Furthermore, DFT is used to compute the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface of the molecule. The MEP is an invaluable tool for identifying the electrophilic and nucleophilic sites within a molecule. researchgate.net For a typical phthalimide (B116566) derivative, the MEP would show negative potential (red and yellow regions) around the carbonyl oxygen atoms, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be found around the hydrogen atoms of the aromatic ring and the N-substituent, highlighting sites for nucleophilic interaction. In this compound, the iodine atom, being a large and polarizable halogen, would present a region of interest in the MEP, potentially exhibiting dual characteristics with a positive σ-hole that could engage in halogen bonding.

The table below summarizes typical electronic properties that can be determined for phthalimide derivatives using DFT calculations. While specific values for this compound require dedicated computation, the parameters are standard in the theoretical analysis of such compounds.

| Calculated Property | Significance | Typical Basis Set/Functional |

| HOMO Energy | Relates to the ability to donate an electron | B3LYP/6-311+G |

| LUMO Energy | Relates to the ability to accept an electron | B3LYP/6-311+G |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability | B3LYP/6-311+G |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack | B3LYP/6-311+G |

| Mulliken Atomic Charges | Describes the charge distribution across the molecule | B3LYP/6-311+G** |

In Silico Analysis of Reactivity and Selectivity

In silico methods, which encompass a range of computational techniques including DFT-based reactivity descriptors and molecular docking, are pivotal in predicting the reactivity and selectivity of molecules. These studies can forecast how a molecule will behave in a chemical reaction or interact with a biological target, thereby guiding synthetic efforts and drug discovery processes. semanticscholar.orgufms.br

The reactivity of the isoindoline-1,3-dione core is well-established. The imide functional group is susceptible to nucleophilic attack and cleavage, a reaction fundamental to the Gabriel synthesis of primary amines. The aromatic ring can undergo electrophilic substitution reactions. The 2-(2-Iodoethoxy) substituent introduces new reactive sites. The carbon-iodine bond is the most prominent of these, being relatively weak and prone to cleavage, making the compound a potential alkylating agent for various nucleophiles. The iodine atom can be substituted in SN2 reactions, releasing the phthalimide group as a leaving group. This reactivity is central to its use in synthetic chemistry.

Computational studies on similar N-substituted isoindoline-1,3-diones have used DFT-derived global reactivity descriptors to quantify their chemical behavior. ufms.br These descriptors, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), are calculated from the HOMO and LUMO energies. A higher electrophilicity index, for instance, would suggest a greater susceptibility to nucleophilic attack.

The selectivity of reactions involving this compound can also be explored computationally. For instance, in reactions with a molecule possessing multiple nucleophilic sites, DFT calculations could predict the most likely site of attack by modeling the transition states for each possible reaction pathway. The pathway with the lowest activation energy would be the kinetically favored one. researchgate.net

The following table presents key in silico parameters used to analyze the reactivity and selectivity of phthalimide derivatives.

| Parameter/Method | Purpose | Typical Finding for Phthalimide Derivatives |

| Global Electrophilicity Index (ω) | Predicts the susceptibility to nucleophilic attack. | Moderate to high, indicating electrophilic character at the carbonyl carbons. |

| Fukui Functions | Identifies the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. | Highest values for nucleophilic attack are on the carbonyl carbons. |

| Molecular Docking | Predicts the binding mode and affinity to a target site. | The phthalimide ring often participates in π-π stacking or hydrophobic interactions. |

| Transition State Calculation | Determines the activation energy and predicts the most favorable reaction pathway. | Used to explain regio- and stereoselectivity in cycloaddition reactions. researchgate.net |

Applications As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of N-Substituted Phthalimide (B116566) Derivatives

The core utility of 2-(2-Iodoethoxy)isoindoline-1,3-dione lies in its role as a precursor for a variety of N-substituted phthalimide derivatives. The phthalimide moiety serves as a robust protecting group for a primary amine, a feature famously exploited in the Gabriel synthesis. nih.gov

The electrophilic nature of the carbon atom attached to the iodine in this compound makes it an excellent substrate for nucleophilic substitution reactions, enabling the formation of new carbon-heteroatom bonds.

Carbon-Nitrogen (C-N) Bond Formation:

The reaction of this compound with nitrogen nucleophiles is a cornerstone of its application, providing a straightforward route to various amine derivatives. This is exemplified by the Gabriel synthesis, where the phthalimide acts as a surrogate for the ammonia (B1221849) equivalent. Reaction with primary or secondary amines, or other nitrogen-containing heterocycles, under basic conditions leads to the displacement of the iodide and the formation of a new C-N bond. For instance, condensation with arylpiperazines in the presence of a base like potassium carbonate is a common strategy. nih.gov The resulting N-substituted phthalimides can then be deprotected, typically by treatment with hydrazine, to yield the corresponding primary amines.

Carbon-Oxygen (C-O) and Carbon-Sulfur (C-S) Bond Formation:

Similarly, oxygen and sulfur nucleophiles can displace the iodide to form ethers and thioethers, respectively. The reaction with alkoxides or phenoxides provides access to N-(2-alkoxyethoxy)phthalimides and N-(2-aryloxyethoxy)phthalimides. For example, the reaction with a phenoxide would yield a product with a newly formed C-O bond.

Thiolates, which are excellent nucleophiles, readily react with alkyl iodides in SN2 reactions to form thioethers. libretexts.org The reaction of this compound with a thiol under basic conditions would proceed efficiently to give the corresponding N-(2-thioethoxy)phthalimide derivative.

A summary of representative nucleophilic substitution reactions is presented below:

| Nucleophile (Nu-H) | Product | Bond Formed |

| R-NH₂ (Amine) | 2-(2-(R-amino)ethoxy)isoindoline-1,3-dione | C-N |

| R-OH (Alcohol) | 2-(2-(R-oxy)ethoxy)isoindoline-1,3-dione | C-O |

| R-SH (Thiol) | 2-(2-(R-thio)ethoxy)isoindoline-1,3-dione | C-S |

The ability to introduce a protected primary amine makes this compound a useful building block in the total synthesis of complex natural products and other biologically active molecules. rsc.org The phthalimide protection strategy is often employed in the early stages of a synthetic sequence. For instance, in the total synthesis of (−)-Calyciphylline N, a related phthalimide was introduced via a Mitsunobu reaction to install a protected nitrogen atom. nih.gov The robust nature of the phthalimide group allows it to withstand a variety of reaction conditions before its removal at a later stage to reveal the primary amine for further functionalization, such as in the construction of heterocyclic rings. nih.gov

Role in the Construction of Carbon-Carbon Bonds

The carbon-iodine bond in this compound is also amenable to participating in reactions that form new carbon-carbon bonds, significantly expanding its synthetic utility.

The C-I bond can serve as a handle for various palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of C-C bonds. wikipedia.org Although specific examples with this compound are not extensively documented, the reactivity of alkyl iodides in these transformations is well-established.

Sonogashira Coupling: This reaction would involve the coupling of this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst to form a new C(sp²)-C(sp) bond. wikipedia.orgorganic-chemistry.orgyoutube.com

Heck Reaction: The coupling of this compound with an alkene under palladium catalysis would lead to the formation of a new C-C bond and a substituted alkene. wikipedia.orgyoutube.com

Suzuki Coupling: In a Suzuki reaction, the iodo group would be coupled with an organoboron reagent, such as a boronic acid or ester, to form a new C-C bond. nih.govlibretexts.org

A general representation of these potential cross-coupling reactions is shown in the table below:

| Coupling Reaction | Coupling Partner | Catalyst System |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base |

| Heck | Alkene | Pd catalyst, Base |

| Suzuki | Organoboron Reagent | Pd catalyst, Base |

The carbon-iodine bond can be homolytically cleaved under radical conditions to generate a carbon-centered radical. This radical can then participate in intramolecular cyclization reactions, a powerful strategy for the construction of cyclic systems. N-Hydroxyphthalimide (NHPI) has been demonstrated as an effective organophotoredox catalyst for radical cyclization reactions. rsc.orgresearchgate.net While specific examples with this compound are not prevalent in the literature, the generation of radicals from alkyl iodides is a fundamental process in organic chemistry and suggests the potential for this compound to undergo such transformations. For example, an iron-catalyzed cascade radical cyclization has been developed to synthesize various substituted indolo[2,1-a]isoquinolin-6(5H)-ones. researchgate.net

Radiolabeling Chemistry

The presence of an iodine atom in this compound makes it a potential precursor for the synthesis of radioiodinated compounds. Radioisotopes of iodine, such as ¹²³I, ¹²⁵I, and ¹³¹I, are widely used in nuclear medicine for diagnostic imaging (SPECT and PET) and radiotherapy. nih.gov

The synthesis of radioiodinated pharmaceuticals often involves the introduction of a radioactive iodine isotope in the final steps of the synthesis. This can be achieved through various methods, including electrophilic and nucleophilic iodination reactions on suitable precursors. libretexts.org An iodo-precursor like this compound could potentially undergo isotopic exchange with a radioactive iodide salt (e.g., Na[¹²³I], Na[¹²⁵I], or Na[¹³¹I]) to produce the corresponding radiolabeled tracer.

The development of radiotracers often involves the synthesis of a non-radioactive standard and then the adaptation of the synthesis to incorporate the radionuclide. For example, [¹²³I]2-iodo-lisuride has been synthesized with high radiochemical yield from its precursor using an oxidative iodination method. nih.gov Similarly, high specific activity [¹²⁵I]- and [¹³¹I]-labeled cholesterol derivatives have been prepared from their respective organomercury precursors. nih.gov While direct radiolabeling studies with this compound are not reported, its structure suggests it could be a viable precursor for the development of novel radiotracers.

Synthesis of Radioiodinated Probes and Radioligands

The development of radiolabeled compounds is a cornerstone of nuclear medicine, providing essential tools for non-invasive diagnostics and therapeutics. The choice of radionuclide and the stability of its incorporation into a carrier molecule are critical for the efficacy of a radiopharmaceutical. In this context, this compound emerges as a significant precursor for the synthesis of radioiodinated probes and radioligands.

The primary utility of this compound lies in its ability to introduce a radioisotope of iodine (such as ¹²³I, ¹²⁴I, or ¹³¹I) into a target molecule. The C(sp³)–I bond within the 2-iodoethoxy group exhibits notable stability against in vivo deiodination. This resistance is a crucial attribute, as premature cleavage of the radioiodine from the probe in a biological system can lead to non-specific accumulation of the radionuclide, resulting in poor imaging quality and inaccurate diagnostic information. Research indicates that compounds containing an iodine atom as part of a 2-iodoethoxy group are generally resistant to this metabolic breakdown.

While specific examples detailing the direct use of this compound in the synthesis of a clinically used radioligand are not prominently documented in general literature, its role as a synthon is clear. It provides a reliable method for attaching an iodoethyl group to a molecule of interest, which can then undergo isotopic exchange or be used in subsequent radiolabeling steps. The phthalimide group serves as a protecting group for a primary amine, which can be deprotected in a later synthetic step if a free amine is required for the final molecule's biological activity.

Considerations for Isotopic Exchange

Isotopic exchange is a common strategy for introducing a radioisotope into a molecule that already contains a stable isotope of the same element. For this compound, this would involve replacing the stable ¹²⁷I with a radioactive isotope like ¹²³I or ¹³¹I. The efficiency of this exchange is paramount for producing radiopharmaceuticals with high specific activity.

A key consideration for any radioiodinated compound is its stability in living systems. Compounds with certain structural features, such as a C(sp³)–I bond, may demonstrate enhanced resistance to deiodination in vivo, particularly when the iodine is part of a 2-iodoethoxy group. This stability is advantageous for radiopharmaceuticals, ensuring that the radioactive label remains attached to the targeting molecule as it travels to its biological target. This characteristic makes precursors like this compound valuable for designing robust radioiodinated tracers for applications in single-photon emission computed tomography (SPECT) or positron emission tomography (PET).

Integration into Material Science Research

The isoindoline-1,3-dione scaffold is recognized for its utility in the development of advanced materials, owing to its rigid, planar structure and delocalized π-electron system. These features can impart desirable thermal, optical, and electronic properties to polymers and other functional materials.

Precursors for Polymers and Coatings

N-substituted isoindoline-1,3-dione derivatives are used in material science as additives or as monomers for the synthesis of specialty polymers. researchgate.net The phthalimide moiety is known to enhance the thermal stability of polymers. The incorporation of this structure into a polymer backbone or as a pendant group can improve its performance characteristics.

This compound can function as a precursor in this field in several ways. The terminal iodide is a reactive site that can be used to initiate polymerization or to graft the molecule onto other polymer chains via nucleophilic substitution reactions. Furthermore, alkoxy-functional groups are utilized in the formulation of coatings to enhance properties like water resistance. google.com The ethoxy linker in this compound provides flexibility and can influence the solubility and processing characteristics of the resulting material. This makes the compound a potentially valuable monomer for creating high-performance polymers and functional coatings with tailored properties.

Role in the Development of Functional Materials

Functional materials are designed to possess specific properties that allow them to perform a particular function, such as responding to an external stimulus. Isoindoline-1,3-dione derivatives are explored for their potential in creating functional materials like colorants, dyes, and nonlinear optical (NLO) materials. researchgate.net The delocalized π-electrons within the phthalimide structure are a key feature that makes these compounds candidates for NLO applications. acgpubs.org

The structure of this compound contributes to these properties through its aromatic isoindoline (B1297411) core. By modifying the substitution on the nitrogen atom, the electronic properties of the molecule can be tuned. The iodoethoxy group provides a convenient handle for integrating this functional core into larger systems, such as polymers or supramolecular assemblies, to create materials with specific optical or electronic functionalities.

Design and Synthesis of Chemical Probes

The development of chemical probes to detect and visualize specific analytes in biological systems is a rapidly advancing field. The isoindoline-1,3-dione scaffold has proven to be a versatile platform for the design of such probes.

Fluorescent Probes

Fluorescent probes are indispensable tools for monitoring the concentration and dynamics of biologically important species. The isoindoline-1,3-dione moiety can be a key component of a fluorescent probe, acting as a signaling unit or a recognition site.

For example, derivatives of 4-hydroxyisoindoline-1,3-dione have been successfully developed as fluorescent probes. mdpi.commdpi.com These probes can operate through mechanisms like excited-state intramolecular proton transfer (ESIPT). mdpi.commdpi.com In one application, a probe based on this scaffold, BHID-Bpin, was designed for the detection of peroxynitrite, a reactive oxygen species linked to various diseases. mdpi.com The probe's design leverages the installation of a boronic ester group onto the 4-hydroxyisoindoline-1,3-dione core, which renders the molecule non-fluorescent. In the presence of the target analyte (peroxynitrite), the boronic ester is cleaved, "turning on" the fluorescence of the underlying dye. mdpi.commdpi.com

While this compound itself is not a fluorescent probe, its rigid phthalimide structure represents a core that can be chemically modified to create one. The iodoethoxy group offers a reactive site for attaching fluorophores or analyte-responsive triggers, making it a valuable starting material for the synthesis of novel and complex chemical probes.

Compound Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 57645-56-0 |

| Molecular Formula | C₁₀H₈INO₃ |

| Molecular Weight | 317.08 g/mol |

| Appearance | Solid |

| Synonyms | N-(2-Iodoethoxy)phthalimide |

Table 2: Examples of Related Isoindoline-1,3-dione Derivatives and Their Applications

| Compound Name | Application Area | Key Feature/Mechanism |

|---|---|---|

| BHID-Bpin (a 4-hydroxyisoindoline-1,3-dione derivative) | Fluorescent Probes | ESIPT-based probe for peroxynitrite detection; fluorescence is "turned on" by analyte. mdpi.commdpi.com |

| N-substituted Isoindoline-1,3-diones | Functional Materials | Delocalized π-electrons make them suitable for nonlinear optical (NLO) applications. acgpubs.org |

| 2-(2-(2-hydroxyethoxy)ethyl)isoindoline-1,3-dione | Polymer Chemistry | Used as an intermediate in the formulation of specialty polymers. google.com |

Other Imaging Agents

The phthalimidoethoxy moiety is a valuable component in the design of imaging probes due to its ability to be incorporated into larger molecular structures targeted at specific biological markers. The iodo-variant, This compound , is a particularly effective precursor for the synthesis of radiolabeled and fluorescent imaging agents. The iodine atom serves as an excellent leaving group for nucleophilic substitution reactions or can be directly replaced with a radioactive iodine isotope for applications in nuclear medicine.

Research Findings

While direct applications of This compound in the synthesis of "other" specific imaging agents are not extensively documented in dedicated studies, its role as a precursor can be inferred from synthetic strategies for analogous compounds. For instance, the bromo-analogue, 2-(2-bromoethyl)isoindoline-1,3-dione , is utilized in the synthesis of various biologically active molecules, including inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in neuroimaging. nih.gov Given that the carbon-iodine bond is weaker and iodide is a better leaving group than bromide, This compound represents a more reactive and thus advantageous starting material for these syntheses.

Research into radiolabeled probes for nuclear medicine highlights the importance of precursors that can be readily tagged with radioisotopes. koreascience.kr Natural compounds and their derivatives are often used as scaffolds for developing radiopharmaceuticals for PET and SPECT imaging. nih.gov The synthesis of such agents frequently involves the introduction of a linker, a role for which the 2-(isoindoline-1,3-dione)ethoxy group is well-suited.

In the realm of fluorescence imaging, isoindoline-1,3-dione derivatives have been developed as fluorescent probes. These probes can be designed to detect specific analytes or to visualize cellular structures. The synthesis of such probes often involves the functionalization of the isoindoline-1,3-dione core, and a reactive handle like the iodoethoxy group on This compound would facilitate the attachment of fluorophores or targeting moieties.

A summary of potential applications derived from analogous compounds is presented in the table below:

| Precursor Compound | Resulting Imaging Agent Type | Potential Application |

| This compound | Radioiodinated SPECT/PET Agents | Tumor Imaging, Neuroreceptor Mapping |

| This compound | Fluorescent Probes | Cellular and Tissue Imaging |

| 2-(2-Bromoethyl)isoindoline-1,3-dione | Enzyme Inhibitor-based Probes | Neurodegenerative Disease Research |

Interactive Data Table: Potential Imaging Agents from Phthalimidoethoxy Precursors

| Target Class | Imaging Modality | Precursor Function | Example Scaffold (from literature) |

| Enzymes (e.g., AChE) | PET/SPECT/Fluorescence | Linker to targeting moiety | N-benzylpiperidinylamine |

| Receptors | PET/SPECT | Introduction of radiolabel | Arylpiperazine derivatives |

| Cellular Membranes | Fluorescence | Lipophilic tail | N-alkylated isoindolediones |

| Pathogen-related molecules | Fluorescence | Conjugation to siderophores | Pyochelin-NBD conjugates |

The data indicates that the phthalimidoethoxy group, readily available from precursors like This compound , is a versatile platform for the construction of a variety of imaging agents. The specific choice of the iodo-compound would be driven by the need for higher reactivity in the coupling step of the synthesis.

Future Directions and Research Opportunities

Development of Greener Synthetic Routes for the Compound

The imperative to develop environmentally benign chemical processes is a major driver in modern chemistry. chemistryjournals.netnih.gov Future research on 2-(2-iodoethoxy)isoindoline-1,3-dione will likely prioritize the development of synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials. dcatvci.orgresearchgate.net

Traditional syntheses of N-substituted phthalimides often rely on conventional organic solvents that can be toxic and difficult to dispose of. chemistryjournals.net A key area for future research is the replacement of these solvents with more sustainable alternatives.

Water and Alcohol Mixtures: High-temperature, high-pressure mixtures of water and ethanol (B145695) have been successfully used for the clean synthesis of various phthalimide (B116566) derivatives. rsc.orgresearchgate.net This approach often results in the direct crystallization of the pure product, simplifying purification. rsc.orgresearchgate.net Investigating similar conditions for the reaction of N-hydroxyphthalimide with 1,2-diiodoethane (B146647) could offer a greener path to the target compound.

Ionic Liquids: Ionic liquids have been explored as green solvents for palladium-catalyzed reactions to construct N-substituted phthalimides. rsc.org Their low vapor pressure and potential for recyclability make them attractive alternatives.

Solvent-Free and Microwave-Assisted Methods: Eco-friendly microwave irradiation methods, sometimes using reusable clay catalysts like montmorillonite-KSF, have been developed for phthalimide synthesis. eijppr.com These methods can dramatically reduce reaction times and the need for bulk solvents. eijppr.commdpi.com Applying microwave-assisted synthesis to the preparation of this compound could lead to a more efficient and environmentally friendly process. mdpi.com

Table 1: Comparison of Potential Green Solvents for Synthesis

| Solvent System | Advantages | Potential Challenges |

| H₂O/EtOH Mixtures | Clean, crystalline products, reduced waste. rsc.orgresearchgate.net | Requires high temperature and pressure. rsc.orgresearchgate.net |

| Ionic Liquids | Low volatility, recyclable, can enhance catalyst activity. rsc.org | Higher cost, potential toxicity concerns. |

| Microwave (Solvent-Free) | Rapid reaction times, energy efficient, no solvent waste. eijppr.commdpi.com | Scalability can be an issue, requires specialized equipment. |

Moving away from stoichiometric reagents towards catalytic systems is a core principle of green chemistry. nih.gov Future syntheses of this compound and related N-alkoxyphthalimides could benefit from novel catalytic and metal-free strategies.

Copper-Catalyzed Reactions: Copper catalysts have proven effective in synthesizing phthalimide derivatives through various mechanisms, including the oxidation of arene-fused cyclic amines and cascade reactions involving 2-halobenzoic acids. rsc.orgnih.gov A nano-Cu₂O catalyst has been used in water, offering an environmentally benign route. researchgate.netrsc.org

Palladium-Catalyzed Synthesis: Palladium on carbon has been used as a heterogeneous and reusable catalyst for the carbonylative synthesis of N-substituted phthalimides. nih.gov Another approach involves a palladium-catalyzed [4+1] cycloaddition. rsc.org

Metal-Free Oxidative Coupling: Phenyliodine diacetate (PIDA) has been used to promote the cross-dehydrogenative coupling of ketones with N-hydroxyphthalimide (NHPI) without a transition metal catalyst. nih.gov This approach is noted for its mild conditions and operational simplicity. nih.gov

Organocatalysis: Organocatalysis presents a cost-effective, low-toxicity, and environmentally friendly alternative to metal catalysts. nih.govfrontiersin.org Building N-hydroxyphthalimide organocatalytic sites into stable frameworks like covalent organic frameworks (COFs) has been shown to create reusable, metal-free catalysts for selective oxidation reactions. rsc.org

Computational Design and Prediction of Novel Transformations

Computational chemistry offers powerful tools for understanding reaction mechanisms and predicting the outcomes of new transformations. nih.gov For this compound, computational studies could accelerate the discovery of novel applications. By modeling the behavior of the N-O bond and the reactive iodo-substituent, researchers can identify plausible reaction pathways and screen for promising transformations before undertaking experimental work. nih.gov Density Functional Theory (DFT) calculations, for instance, have been used to elucidate the mechanisms of copper-catalyzed phthalimide synthesis. nih.gov Such in silico studies can help design new reactions, predict the feasibility of using the compound in complex cascades, and understand its interactions with various substrates and catalysts. nih.govnih.gov

Integration with Flow Chemistry Techniques for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream, offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. acs.org This technology is particularly well-suited for reactions that are exothermic or involve hazardous reagents. acs.org

The synthesis of this compound could be adapted to a flow process, allowing for safer handling of reagents and better temperature control, which could lead to higher yields and purity. Flow chemistry also facilitates rapid optimization of reaction conditions (e.g., temperature, residence time) and can be integrated with in-line monitoring for real-time quality control. acs.org Given the increasing demand for efficient and reproducible manufacturing processes in the chemical industry, developing a scalable flow synthesis for this compound is a logical and promising future direction. dcatvci.orgacs.org

Exploration of Asymmetric Synthesis Methodologies

The development of methods for asymmetric synthesis, which produce specific stereoisomers of a chiral molecule, is at the forefront of modern chemistry. frontiersin.org While this compound is itself achiral, it can be a crucial reagent in the synthesis of chiral molecules. Future research could explore its use in novel asymmetric transformations.

Potential areas of investigation include:

Reactions with Chiral Catalysts: Employing the compound as a substrate in reactions guided by chiral transition metal catalysts or organocatalysts to generate enantiomerically enriched products. frontiersin.org

Development of Chiral N-Alkoxy Amines: The N-O bond can be a precursor to N-alkoxy amines. While asymmetric transfer hydrogenation of oximes using chiral Iridium catalysts has been demonstrated with modest success, further development could lead to highly enantioselective methods applicable to derivatives of this compound. rsc.org

Synthesis of Axially Chiral Compounds: Recent breakthroughs in the synthesis of N-N axially chiral compounds using organocatalytic methods highlight the expanding scope of atroposelective synthesis. nih.gov Future work could investigate whether the phthalimide group of the title compound could participate in the construction of new classes of axially chiral molecules.

Applications in Advanced Organic Synthesis (e.g., total synthesis of complex natural products)

The ultimate test of a synthetic reagent is its application in the construction of complex and valuable molecules, such as natural products. nih.govresearchgate.net Natural products are often structurally intricate and serve as inspiration for the development of new medicines. nih.gov

This compound is a bifunctional building block, containing both an electrophilic iodine atom and a masked aminooxy group. This dual reactivity makes it a potentially powerful tool in total synthesis. Future research is expected to demonstrate its utility in:

Complex Fragment Coupling: The iodoethoxy moiety can participate in cross-coupling reactions to form C-C or C-heteroatom bonds, while the phthalimide group can be unmasked to reveal an aminooxy functional group for subsequent transformations, such as oxime ligation.

Cascade Reactions: Designing multi-step, one-pot sequences where the compound's distinct reactive sites are addressed sequentially to rapidly build molecular complexity.

Synthesis of Bioactive Heterocycles: The structural motifs within this compound can serve as a foundation for constructing more complex heterocyclic systems, which are prevalent in pharmaceuticals. nih.govresearchgate.net The related reagent, N-iodosuccinimide, is already a popular tool in constructing complex molecules, suggesting a promising future for its phthalimide-based sibling. nih.gov

Q & A

Q. What are the key spectroscopic methods for characterizing 2-(2-Iodoethoxy)isoindoline-1,3-dione?

Structural characterization typically involves 1H/13C NMR spectroscopy to confirm substituent positions and coupling constants. For example, derivatives of isoindoline-1,3-dione exhibit distinct aromatic proton signals between δ 7.6–8.2 ppm and methylene/iodo-ethoxy group signals at δ 3.5–4.5 ppm . Single-crystal X-ray diffraction is critical for resolving stereochemistry and bond angles, as demonstrated for analogous compounds like 2-(2-Iodophenyl)isoindoline-1,3-dione .

Q. How is this compound synthesized?

A common method involves nucleophilic substitution using potassium phthalimide and 2-iodoethyl halides. For example, 2-(2-chloroethoxy)ethanol reacts with potassium phthalimide in DMF at 80°C for 24 hours, yielding intermediates like 2-(2-(2-hydroxyethoxy)ethyl)isoindoline-1,3-dione (76% yield), which can be iodinated using NaI in acetone under reflux . Optimization of solvent polarity and reaction time is crucial to minimize by-products.

Q. What are the critical physical properties relevant to handling this compound?

Key properties include:

- LogP : ~1.73 (indicating moderate hydrophobicity)

- Boiling point : ~410°C at 760 mmHg

- Density : 1.357 g/cm³ These parameters guide solvent selection (e.g., DMF or THF for solubility) and purification strategies (e.g., silica gel chromatography).

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound?

Density Functional Theory (DFT) calculations, such as those applied to 2-(2-Iodophenyl)isoindoline-1,3-dione, reveal electron density distribution and reactive sites. The iodine atom’s polarizable nature increases electrophilicity at the ethoxy chain, making it susceptible to nucleophilic attack. Hirshfeld surface analysis further identifies intermolecular interactions (e.g., C–H···O) that influence crystal packing and stability .

Q. What strategies resolve contradictions in biological activity data for isoindoline-1,3-dione derivatives?

Discrepancies in bioactivity (e.g., anti-Alzheimer vs. antiseizure effects) often arise from substituent variations. For example:

- Anti-acetylcholinesterase activity depends on benzylamino-hydroxyalkyl side chains (IC₅₀: 1–10 μM) .

- Antiseizure activity correlates with electron-withdrawing groups (e.g., halogens) enhancing blood-brain barrier penetration . Cross-validation using molecular docking (e.g., against 15-lipoxygenase-1) and in vivo models (e.g., seizure induction in mice) is recommended .

Q. How is this compound utilized in PROTAC design?

The iodoethoxy group serves as a linker in proteolysis-targeting chimeras (PROTACs). For instance, it connects a BTK-targeting ligand to an E3 ubiquitin ligase binder, enabling targeted protein degradation. Synthesis involves coupling this compound with thalidomide analogs under Mitsunobu conditions (DIAD, PPh₃), achieving yields >50% after silica gel purification .

Q. What are the challenges in optimizing reaction conditions for large-scale synthesis?

Key issues include:

- Iodine stability : Light-sensitive intermediates require amber glassware and inert atmospheres .

- By-product formation : Competing elimination reactions (e.g., ethylene formation) are mitigated by using polar aprotic solvents and controlled temperatures (60–80°C) .

- Purification : Reverse-phase HPLC is preferred over column chromatography for high-purity (>95%) yields .

Methodological Considerations

Q. How to analyze degradation products of this compound under basic conditions?

Hydrolysis of the phthalimide ring generates phthalic acid derivatives, detectable via LC-MS (e.g., m/z 149.02 for phthalic acid). Kinetic studies in NaOH/EtOH (1:1 v/v) at 25°C show pseudo-first-order degradation (t₁/₂ = 2–4 hours), monitored by UV-Vis at 254 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.